molecular formula C16H14N4 B15078878 1,1'-ethane-1,2-diylbis(1H-benzimidazole)

1,1'-ethane-1,2-diylbis(1H-benzimidazole)

Cat. No.: B15078878
M. Wt: 262.31 g/mol
InChI Key: ZYKAOPWVCXDORK-UHFFFAOYSA-N
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Description

1,1’-Ethane-1,2-diylbis(1H-benzimidazole) is a compound that belongs to the class of bis-benzimidazoles. These compounds are characterized by the presence of two benzimidazole moieties linked by an ethane bridge. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-ethane-1,2-diylbis(1H-benzimidazole) typically involves the condensation of o-phenylenediamine with ethylene glycol or its derivatives under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the bis-benzimidazole compound .

Industrial Production Methods

On an industrial scale, the production of 1,1’-ethane-1,2-diylbis(1H-benzimidazole) may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-Ethane-1,2-diylbis(1H-benzimidazole) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-Ethane-1,2-diylbis(1H-benzimidazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-ethane-1,2-diylbis(1H-benzimidazole) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. These interactions can lead to various biological effects, including antimicrobial, antiviral, and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Ethane-1,2-diylbis(1H-benzimidazole) is unique due to its specific ethane bridge linking the benzimidazole rings, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

1-[2-(benzimidazol-1-yl)ethyl]benzimidazole

InChI

InChI=1S/C16H14N4/c1-3-7-15-13(5-1)17-11-19(15)9-10-20-12-18-14-6-2-4-8-16(14)20/h1-8,11-12H,9-10H2

InChI Key

ZYKAOPWVCXDORK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCN3C=NC4=CC=CC=C43

Origin of Product

United States

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